(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine
Overview
Description
“(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine” is a chemical compound with the CAS Number: 2580099-07-4 . It has a molecular weight of 167.65 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H14FN.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7,9H,2-5H2,1H3;1H/t6-,7-;/m1./s1
. This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 167.65 .Scientific Research Applications
Enzyme Cascade Reactions for Chiral Amine Synthesis
A study demonstrated the use of enzyme cascade reactions combining enoate reductase (ERED) and amine transaminase (ATA) to synthesize optically pure amines with multiple chiral centers, highlighting the potential of "(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine" in facilitating complex organic syntheses (Skalden et al., 2016).
Photophysical Studies and Cyclomerization
Research on amino-linked bichromophoric anthracenes, including structures similar to "this compound," has provided insights into their spectral and photochemical properties. These studies offer a foundation for understanding the photophysical behavior of complex organic molecules and their potential applications in materials science (Mori & Maeda, 1997).
Amination Reactions
A pivotal study demonstrated the conversion of methylcyclohexane to 1-amino-1-methylcyclohexane using trichloramine and aluminum chloride, showing the relevance of "this compound" in direct amination reactions. This research opens new pathways for synthesizing tertiary carbinamines from alkanes, showcasing the molecule's utility in organic synthesis (Kovavic & Chaudhary, 1967).
Stereochemical Manipulation
A study highlighted the modification of amine transaminases (ATAs) for enhanced diastereoselectivity in the synthesis of chiral amines, indicating the importance of stereochemical manipulation in enzyme-catalyzed reactions. This research underscores the potential applications of "this compound" in producing stereospecific compounds (Skalden et al., 2015).
Steric Hindrance and Lithiation Studies
Investigations into the lithiation of ferrocenylalkylamines have shed light on the impact of steric hindrance on chemical reactions, offering insights into the reactivity and modification of compounds structurally related to "this compound" (Deus, Robles, & Herrmann, 1990).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c1-9-7-5-3-2-4-6(7)8/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQXAHWKVKFEIH-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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